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molecular formula C20H17N3O2 B8428100 1-Acetyl-2,3-dihydro-1H-indole-5-carboxylic acid quinolin-3-ylamide

1-Acetyl-2,3-dihydro-1H-indole-5-carboxylic acid quinolin-3-ylamide

Cat. No. B8428100
M. Wt: 331.4 g/mol
InChI Key: DFEULWYQBANRNE-UHFFFAOYSA-N
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Patent
US08394828B2

Procedure details

A solution of 2,3-dihydro-1H-indole-5-carboxylic acid quinolin-3-ylamide (77 mg, 0.266 mmol) and N,N-diisopropylethylamine (0.060 mL, 0.345 mmol) in 1,2-dichloroethane (2 mL) was treated with acetyl chloride (0.020 mL, 0.292 mmol). The resultant solution was stirred at room temperature overnight. The solvent was evaporated and the residue was triturated in water (1 mL) and saturated aqueous sodium bicarbonate (1 mL). The product was collected by filtration, to give the product 74 mg (84%). MS: m/z 332 (MH+). 1H NMR (DMSO-d6): δ 2.21 (s, 3H), 3.24 (t, 2 H), 4.18 (t, 2 H), 7.59 (t, 1 H), 7.67 (t, 1 H), 7.89-7.98 (m, 4 H), 8.15 (d, 1 H), 8.84 (s, 1 H), 9.14 (s, 1 H) and 10.566 (s, 1 H).
Name
2,3-dihydro-1H-indole-5-carboxylic acid quinolin-3-ylamide
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([NH:11][C:12]([C:14]2[CH:15]=[C:16]3[C:20](=[CH:21][CH:22]=2)[NH:19][CH2:18][CH2:17]3)=[O:13])[CH:2]=1.C(N(CC)C(C)C)(C)C.[C:32](Cl)(=[O:34])[CH3:33]>ClCCCl>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([NH:11][C:12]([C:14]2[CH:15]=[C:16]3[C:20](=[CH:21][CH:22]=2)[N:19]([C:32](=[O:34])[CH3:33])[CH2:18][CH2:17]3)=[O:13])[CH:2]=1

Inputs

Step One
Name
2,3-dihydro-1H-indole-5-carboxylic acid quinolin-3-ylamide
Quantity
77 mg
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)NC(=O)C=1C=C2CCNC2=CC1
Name
Quantity
0.06 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated in water (1 mL)
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)NC(=O)C=1C=C2CCN(C2=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 74 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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